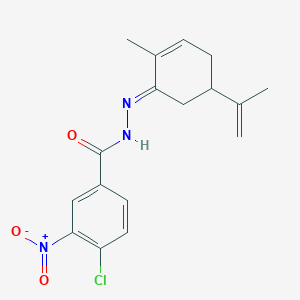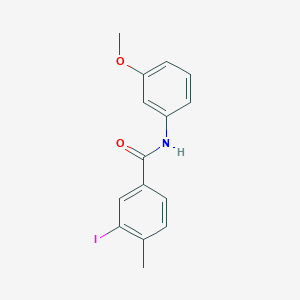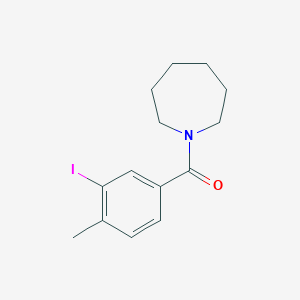![molecular formula C18H18I2N2O2 B321122 3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide](/img/structure/B321122.png)
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide is a complex organic compound characterized by the presence of iodine atoms and methyl groups attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Amidation: The acylated product is then reacted with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
科学的研究の応用
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The iodine atoms and amide groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of various organic compounds.
3-iodo-N-{2-[(3-iodo-4-methylbenzoyl)amino]cyclohexyl}-4-methylbenzamide: A structurally similar compound with a cyclohexyl group instead of an ethyl group.
Uniqueness
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide is unique due to its specific arrangement of iodine atoms and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H18I2N2O2 |
|---|---|
分子量 |
548.2 g/mol |
IUPAC名 |
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H18I2N2O2/c1-11-3-5-13(9-15(11)19)17(23)21-7-8-22-18(24)14-6-4-12(2)16(20)10-14/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
YRVBVEJPWWFBEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)C)I)I |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B321040.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide](/img/structure/B321043.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B321045.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B321046.png)
![4-[(anilinocarbonyl)amino]-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B321049.png)

![Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B321052.png)
![Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B321055.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B321056.png)
![N-benzyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B321058.png)




